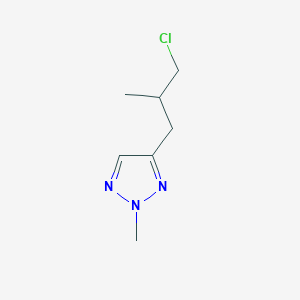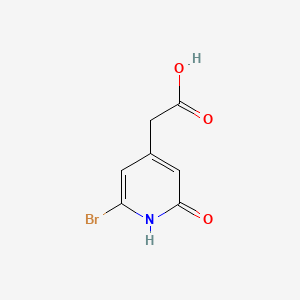
(2-Bromo-6-hydroxypyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid is a pyridine derivative with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol This compound is characterized by the presence of a bromine atom at the 2-position, a hydroxyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-hydroxypyridin-4-ylacetic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(2-azido-6-hydroxypyridin-4-yl)acetic acid or 2-(2-thio-6-hydroxypyridin-4-yl)acetic acid.
Oxidation: Formation of 2-(2-bromo-6-oxo-pyridin-4-yl)acetic acid.
Reduction: Formation of 2-(2-bromo-6-hydroxy-pyridin-4-yl)ethanol.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts for chemical processes
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-6-hydroxypyridin-4-yl)acetic acid
- 2-(2-Fluoro-6-hydroxypyridin-4-yl)acetic acid
- 2-(2-Iodo-6-hydroxypyridin-4-yl)acetic acid
Uniqueness
2-(2-Bromo-6-hydroxypyridin-4-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research and development .
Propiedades
Fórmula molecular |
C7H6BrNO3 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-4(3-7(11)12)2-6(10)9-5/h1-2H,3H2,(H,9,10)(H,11,12) |
Clave InChI |
HJOWUUYRJQPKME-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


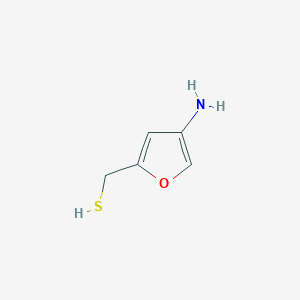
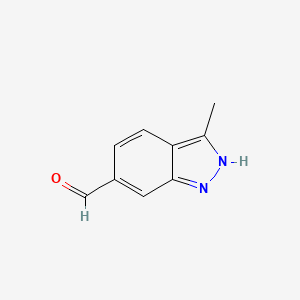
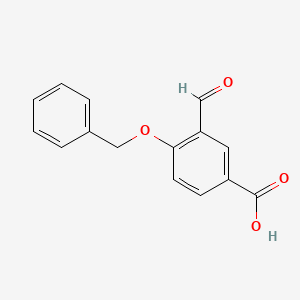
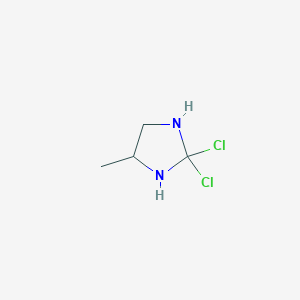

![1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone](/img/structure/B13146347.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)

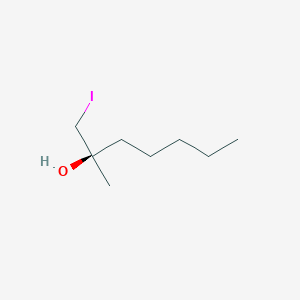
![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)
![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)
